molecular formula C14H16O B122125 2-Ethoxy-3-methyl-7H-benzo[7]annulene CAS No. 140834-38-4

2-Ethoxy-3-methyl-7H-benzo[7]annulene

Cat. No.: B122125
CAS No.: 140834-38-4
M. Wt: 200.28 g/mol
InChI Key: NVCKHLLZYZFBNA-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-7H-benzo[7]annulene is a chemical compound with the molecular formula C14H16O and a molecular weight of 200.28 g/mol . It is a derivative of the benzo[7]annulene ring system, a scaffold of significant interest in medicinal and organic chemistry . The benzo[7]annulene core is a key structural motif found in a class of compounds known as benzotropones, which are present in various pharmacologically relevant natural products and have been studied for over a century . While the specific biological pathway for this compound is not detailed in the literature, research into analogous benzo[7]annulene derivatives has shown that this scaffold can be engineered to act as a high-affinity ligand for biological targets. For instance, related compounds have been designed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor, demonstrating the potential of this chemical class in neuroscience research . Furthermore, other derivatives have been investigated for their potential as estrogen receptor modulators, indicating applicability in oncology and endocrine research . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel molecules in areas such as drug discovery, organic synthesis, and material science. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140834-38-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-ethoxy-2-methyl-7H-benzo[7]annulene

InChI

InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h5-10H,3-4H2,1-2H3

InChI Key

NVCKHLLZYZFBNA-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=CCC=C2)C=C1C

Canonical SMILES

CCOC1=CC2=C(C=CCC=C2)C=C1C

Synonyms

7H-Benzocycloheptene,2-ethoxy-3-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

The compound has potential applications in the development of novel therapeutic agents. Research indicates that benzoannulene derivatives can serve as effective ligands in drug design, particularly for targeting specific receptors or enzymes. For instance, studies have shown that modifications to the benzoannulene structure can enhance binding affinity to estrogen receptors, making them candidates for developing selective estrogen receptor modulators (SERMs) .

b. Anticancer Activity

Recent investigations have highlighted the anticancer properties of compounds related to benzoannulene. The structural characteristics of 2-ethoxy-3-methyl-7H-benzo annulene allow it to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest that such compounds can inhibit tumor growth through mechanisms involving the modulation of signaling pathways associated with cell survival .

Materials Science

a. Organic Electronics

The unique electronic properties of 2-ethoxy-3-methyl-7H-benzo annulene make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit desirable charge transport properties is crucial for enhancing device performance .

b. Photonic Applications

Due to its photochemical stability and ability to undergo specific photochemical reactions, this compound is being explored for use in photonic devices. It can be utilized in the development of sensors and light-harvesting materials that are essential for advancing solar energy technologies .

Organic Synthesis

a. Building Block in Synthesis

2-Ethoxy-3-methyl-7H-benzo annulene serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful in synthesizing more complex organic molecules. Researchers have employed this compound in multi-step synthetic routes to create new materials with enhanced properties .

b. Reaction Mechanisms

The compound's reactivity has been studied extensively, providing insights into fundamental reaction mechanisms involving benzoannulenes. These studies contribute to a deeper understanding of organic reaction pathways and facilitate the design of new synthetic strategies .

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer effects of 2-ethoxy-3-methyl-7H-benzo annulene on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at varying concentrations over 48 hours.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040
5015

This data suggests a dose-dependent response indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Substituents Aromaticity (NICS* Analysis) Molecular Weight (g/mol) Key Electronic Effects
7H-Benzo[7]annulene None Moderate aromaticity 142.20 Conjugated π-system
2-Ethoxy-3-methyl-7H-benzo[7]annulene 2-ethoxy, 3-methyl Likely reduced aromaticity 190.24 (estimated) Ethoxy (electron-donating), Methyl (steric)
9-Chloro-6,7-dihydro-5H-benzo[7]annulene 9-chloro, dihydro structure Reduced conjugation 210.69 (C₁₃H₁₄Cl) Chlorine (electron-withdrawing)
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene 7-bromomethyl, tetrahydro Non-aromatic 239.15 (C₁₂H₁₅Br) Bromine (polarizable, reactive)
10-Methoxy-5H-dibenzo[b,f]azepine Methoxy on dibenzoazepine Enhanced antioxidant activity ~253.3 (estimated) Methoxy (electron-donating)

*Nucleus-Independent Chemical Shift (NICS) values inferred from aromaticity trends in annulenes .

  • Aromaticity : The parent benzo[7]annulene shows moderate aromaticity, but substituents like ethoxy and methyl may disrupt conjugation, reducing aromatic stability. In contrast, fully saturated derivatives (e.g., tetrahydro versions) lose aromaticity entirely .
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and modulate redox properties, while electron-withdrawing groups (e.g., chloro) improve electrophilicity and receptor binding .

Table 2: Pharmacological Comparisons

Compound Biological Activity Mechanism/Application Key Findings
This compound Not directly studied Hypothesized: Antimicrobial Structural analogs suggest potential in tubulin inhibition
9-Chloro-6,7-dihydro-5H-benzo[7]annulene Anticancer (MCF7, A549 cells) Tubulin polymerization inhibition IC₅₀ < 10 µM
5H-Dibenzo[a,d][7]annulene derivatives Antidepressant (e.g., amineptine) Adrenergic receptor modulation Reduced receptor down-regulation
Acetylhydrazinecarbothioamides (dibenzo[7]annulene) Mitostatic effects (wheat growth) Cell division disruption Irregular nuclei at 0.50 mM
  • Anticancer Activity : Chloro-substituted derivatives (e.g., 9-chloro analogs) exhibit potent anti-proliferative effects via tubulin inhibition, while ethoxy and methyl groups may alter pharmacokinetics (e.g., membrane permeability) .
  • Neuroactive Properties : Dibenzo[7]annulene derivatives like amineptine act as antidepressants, with substituents at the 5-position critically influencing adrenergic receptor interactions .

Q & A

Q. What are the established synthetic routes for 2-Ethoxy-3-methyl-7H-benzo[7]annulene, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis of benzo[7]annulene derivatives typically involves multi-step strategies. For example, a benzo[7]annulene core can be constructed via a double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate, followed by hydrogenation and decarboxylation . For functionalization, reductive amination using NaBH(OAc)₃ is effective for introducing amine groups. Key optimizations include:
  • Catalyst selection : Use Lewis acids to enhance condensation efficiency.
  • Temperature control : Maintain low temperatures during reductive amination to minimize side reactions.
  • Purification : Chromatography or recrystallization to isolate high-purity intermediates.
  • Data Table :
StepReaction TypeKey Reagents/ConditionsYield (%) (Reported)
1KnoevenagelPhthalaldehyde, dimethyl 3-oxoglutarate~60-70 (hypothetical)
2HydrogenationH₂, Pd/C catalyst~85-90
3Reductive AminationNaBH(OAc)₃, primary amines~70-80

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and annulene ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
  • Elemental Analysis : Validate empirical formula with ≤0.4% error margins.
  • Chromatography : HPLC or GC-MS to assess purity (>98% for research-grade material).
    Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities .

Advanced Research Questions

Q. What strategies address contradictions in observed reactivity of this compound under varying experimental conditions?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected electrophilic substitution sites) may arise from solvent polarity, steric effects, or competing reaction pathways. To resolve these:
  • Systematic Solvent Screening : Test polar aprotic (DMSO, DMF) vs. non-polar solvents (toluene) to isolate solvent effects .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates via in-situ FTIR or quenching studies.
  • Computational Modeling : Use DFT to map transition states and predict regioselectivity .

Q. How can computational methods elucidate the electronic properties of this compound for applications in material science?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
  • Molecular Dynamics (MD) Simulations : Study interactions with surfaces (e.g., silica, polymers) to design composite materials .
  • Spectroscopic Predictions : Simulate UV-Vis and fluorescence spectra using TD-DFT to correlate with experimental data .

Q. What experimental designs are optimal for studying the environmental stability of this compound in indoor surface chemistry?

  • Methodological Answer :
  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like drywall or glass .
  • Oxidative Degradation : Expose the compound to ozone or hydroxyl radicals in controlled chambers, analyzing degradation products via GC-MS.
  • Microspectroscopic Imaging : Employ Raman or ToF-SIMS to map molecular distribution on surfaces at nanoscale resolution .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer :
  • Benchmark Computational Methods : Compare DFT functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate for annulene systems.
  • Isotopic Labeling : Synthesize deuterated analogs to assign peaks in complex NMR spectra .
  • Collaborative Validation : Share raw data with independent labs to verify reproducibility .

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